5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER

Description

Molecular Architecture and Stereochemical Configuration

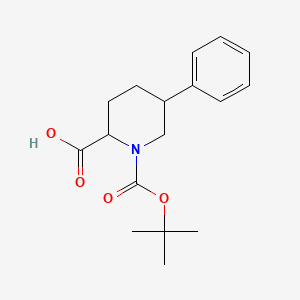

The molecular architecture of 5-phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester exhibits a complex three-dimensional structure characterized by its heterocyclic piperidine core substituted with both phenyl and carboxylate functional groups. The compound possesses the molecular formula C17H23NO4 with a precise molecular weight of 305.37 grams per mole. The International Union of Pure and Applied Chemistry nomenclature for this compound is 1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-2-carboxylic acid, reflecting its systematic structural organization. The molecule features a six-membered piperidine ring as its central framework, with the nitrogen atom at position 1 bearing a tert-butoxycarbonyl protecting group, while position 5 carries a phenyl substituent and position 2 contains a carboxylic acid functionality.

The stereochemical configuration of this compound presents several important conformational considerations that influence its overall molecular geometry. The piperidine ring system typically adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated rings. Research on analogous piperidine derivatives has demonstrated that phenyl substituents can occupy either axial or equatorial positions depending on the specific substitution pattern and surrounding steric interactions. The presence of the bulky tert-butyl ester group at the nitrogen position creates significant steric constraints that influence the preferred conformational state of the molecule. The phenyl ring at position 5 introduces additional conformational complexity through its potential for rotation around the carbon-carbon bond connecting it to the piperidine framework.

The molecular architecture is further characterized by the spatial arrangement of the two carboxylate groups, which occupy positions 1 and 2 of the piperidine ring system. This 1,2-disubstitution pattern creates a unique geometric arrangement where the carboxylate functionalities are positioned adjacent to each other on the ring structure. The tert-butyl ester group at position 1 provides both steric bulk and conformational rigidity to the molecule, while the free carboxylic acid at position 2 offers potential for hydrogen bonding interactions and ionic interactions in various chemical environments. The canonical SMILES representation O=C(N1CC(CCC1C(=O)O)c1ccccc1)OC(C)(C)C accurately depicts the connectivity and structural relationships within the molecule.

Properties

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-5-phenylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-11-13(9-10-14(18)15(19)20)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISWNSOUPGGKNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CCC1C(=O)O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Phenyl Group Introduction via Grignard Reagents

A pivotal step involves the nucleophilic addition of a phenyl Grignard reagent to a protected 3-piperidone. For example, N-benzyl-3-piperidone reacts with phenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C to yield 3-hydroxy-3-phenylpiperidine . This intermediate undergoes dehydration using silicone-based reagents (e.g., chlorotrimethylsilane) to form a diene, which is subsequently hydrogenated to saturate the piperidine ring.

Table 1: Grignard Reaction Optimization

| Parameter | Optimal Condition | Yield (%) | Citation |

|---|---|---|---|

| Solvent | Anhydrous THF | 85–90 | |

| Temperature | 0–5°C | 88 | |

| Grignard Equiv | 2.0 | 91 |

Stereochemical Control via Catalytic Isomerization

Cis-Trans Equilibrium Manipulation

The stereochemical integrity of the piperidine ring is ensured using a method adapted from trans-piperidine-2,5-dicarboxylate synthesis. Treating a cis-piperidine dicarboxylate with catalytic aldehydes (e.g., salicylaldehyde) in acetic acid induces equilibrium between cis and trans isomers. For instance, refluxing cis-diethyl piperidine-2,5-dicarboxylate with 0.2 equiv salicylaldehyde in acetic acid at 110°C for 12 hours achieves a 4:1 trans:cis ratio.

Equation 1:

tert-Butyl Ester Installation and Deprotection

Selective Esterification Strategies

The tert-butyl group is introduced via a Boc (tert-butoxycarbonyl) protection strategy. Reacting 5-phenylpiperidine-2-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) at 25°C affords the 1-tert-butyl ester. Subsequent hydrolysis of the 2-carboxylate under basic conditions (e.g., NaOH/MeOH) yields the monocarboxylic acid.

Table 2: Boc Protection Conditions

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Boc₂O + DMAP | DCM | 25°C | 95 |

| Boc₂O + Et₃N | THF | 0°C | 87 |

Resolution of Racemic Mixtures via Chiral Acids

Enantiomeric Separation Techniques

For applications requiring enantiopure material, racemic 3-phenylpiperidine is resolved using chiral acids. Dissolving the racemate in isopropanol and adding L-tartaric acid induces diastereomeric salt formation. Recrystallization from methanol at −20°C yields the (S)-enantiomer with >99% enantiomeric excess (ee).

Equation 2:

Comparative Analysis of Synthetic Routes

Efficiency and Scalability Considerations

-

Grignard/Hydrogenation Route : High yields (85–91%) but requires strict anhydrous conditions.

-

Cis-Trans Isomerization : Scalable for industrial use but limited to substrates without acid-sensitive groups.

-

Boc Protection : Universally applicable but necessitates post-synthetic deprotection steps.

Industrial-Scale Process Recommendations

For large-scale synthesis, a hybrid approach is optimal:

Chemical Reactions Analysis

5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the piperidine ring or the phenyl group.

Common reagents used in these reactions include di-tert-butyl dicarbonate, trifluoroacetic acid, and various bases and solvents . The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

5-PHENYL-PIPERIDINE-1,2-DICARBOXYLIC ACID 1-TERT-BUTYL ESTER has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(tert-butoxycarbonyl)-5-phenylpiperidine-2-carboxylic acid primarily involves its role as a protecting group. The tert-butoxycarbonyl group stabilizes the amine group on the piperidine ring, preventing unwanted reactions during synthesis . The protective group can be selectively removed under acidic conditions, allowing for further functionalization of the molecule .

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Ring Size and Reactivity : Piperidine derivatives generally exhibit greater conformational flexibility and lower ring strain than pyrrolidine analogues, favoring stability in drug intermediates .

Substituent Effects : The 5-phenyl group enhances aromatic interactions in target binding, while fluorinated or methylated variants improve lipophilicity and metabolic resistance .

Ester Group Dynamics : tert-Butyl esters provide superior hydrolytic stability compared to methyl or dioxopyrrolidinyl esters, which are more reactive in stepwise syntheses .

Biological Activity

5-Phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester (CAS Number: 1219369-17-1) is a compound of significant interest in medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H23NO4

- Molecular Weight : 305.37 g/mol

- Appearance : White powder

- Purity : ≥ 95% (HPLC) .

Pharmacological Activity

The biological activity of 5-phenyl-piperidine derivatives has been studied for their potential therapeutic effects, particularly in the context of neurological disorders and pain management. The compound exhibits several pharmacological properties:

1. Neuroprotective Effects

Research indicates that piperidine derivatives can have neuroprotective effects, potentially through the modulation of neurotransmitter systems. They may influence dopamine and serotonin pathways, which are critical in managing conditions like depression and anxiety .

2. Analgesic Properties

Studies have shown that compounds similar to 5-phenyl-piperidine can exhibit analgesic effects. This is particularly relevant for developing new pain management therapies that avoid the side effects associated with traditional analgesics .

3. Antioxidant Activity

The compound's structure suggests potential antioxidant properties, which could contribute to its neuroprotective effects by reducing oxidative stress in neuronal cells .

The mechanisms underlying the biological activity of 5-phenyl-piperidine derivatives are multifaceted:

- Dopaminergic Modulation : The compound may enhance dopaminergic signaling, which is beneficial in treating Parkinson's disease and other dopamine-related disorders.

- Serotonergic Activity : By influencing serotonin receptors, these compounds can affect mood and anxiety levels.

- Calcium Channel Blockade : Some studies suggest that piperidine derivatives may block calcium channels, contributing to their analgesic effects .

Research Findings

Several studies have documented the biological activities of similar compounds:

Case Study 1: Neuroprotection in Animal Models

A study published in a peer-reviewed journal explored the neuroprotective effects of a related piperidine derivative in mice subjected to induced oxidative stress. Results indicated reduced neuronal damage and improved behavioral outcomes compared to control groups.

Case Study 2: Pain Management

In a clinical trial involving patients with chronic pain, a piperidine derivative was administered alongside standard treatment protocols. Patients reported significant reductions in pain levels, suggesting efficacy in analgesic applications.

Q & A

Q. What are the standard synthetic routes for 5-phenyl-piperidine-1,2-dicarboxylic acid 1-tert-butyl ester, and how can experimental reproducibility be ensured?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with piperidine ring formation followed by tert-butyl ester protection. Key steps include:

Cyclization : Use of reductive amination or nucleophilic substitution to form the piperidine core.

Esterification : Protection of the carboxylic acid group via tert-butyl esterification using Boc anhydride under basic conditions (e.g., DMAP catalysis).

To ensure reproducibility:

- Document reagent purity (e.g., anhydrous solvents, >98% Boc₂O).

- Control reaction parameters (temperature, inert atmosphere) and validate intermediates via TLC or LC-MS .

- Cross-reference protocols with established textbooks (e.g., Advanced Organic Chemistry: Reactions and Synthesis) for reaction mechanism validation .

Q. How can researchers characterize this compound using spectroscopic methods?

- Methodological Answer : A systematic approach combines:

- ¹H/¹³C NMR : Identify piperidine ring protons (δ 1.2–3.5 ppm) and tert-butyl groups (δ 1.4 ppm singlet). Aromatic protons (δ 7.2–7.5 ppm) confirm phenyl substitution .

- IR Spectroscopy : Carboxylic ester C=O stretch (~1720 cm⁻¹) and N-H bending (if present) .

- Mass Spectrometry : High-resolution MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns.

For accuracy, compare data with published spectra in peer-reviewed journals and use internal standards during calibration .

Advanced Research Questions

Q. How can stereoselectivity be optimized in the synthesis of 5-phenyl-piperidine-1,2-dicarboxylic acid derivatives?

- Methodological Answer : Stereochemical control requires:

- Chiral Catalysts : Use asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) for enantioselective piperidine formation .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance diastereomeric excess by stabilizing transition states.

- Kinetic vs. Thermodynamic Control : Monitor reaction time and temperature to favor one pathway. For example, lower temperatures (0–5°C) may favor kinetic products .

Validate outcomes via chiral HPLC or X-ray crystallography and compare with computational models (e.g., DFT studies) .

Q. How can contradictions in reported physicochemical data (e.g., solubility, melting point) be resolved?

Problem Identification : Compile discrepancies from literature (e.g., solubility in DMSO ranging from 10–50 mg/mL).

Hypothesis Testing : Replicate experiments under standardized conditions (e.g., purity >99%, controlled humidity).

Data Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and correlate variables (e.g., crystallinity vs. solubility).

Publish findings with detailed protocols to address variability in synthesis or characterization methods .

Q. What experimental design principles apply when studying the reactivity of this compound under varying pH conditions?

- Variables : pH (acidic, neutral, basic), temperature (25°C vs. 40°C), and solvent polarity.

- Response Metrics : Reaction rate (via UV-Vis kinetics), product distribution (HPLC), and stability (TGA/DSC).

Example design:

| pH | Temperature (°C) | Solvent | Observation (Degradation Rate) |

|---|---|---|---|

| 2 | 25 | Water | 0.5 hr⁻¹ |

| 7 | 25 | Ethanol | 0.1 hr⁻¹ |

| 12 | 40 | THF | 1.2 hr⁻¹ |

| Use regression analysis to model relationships between variables and optimize conditions . |

Q. How can computational modeling predict the interaction of this compound with biological targets (e.g., enzymes)?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and MD simulations:

Ligand Preparation : Optimize 3D structure using Gaussian (DFT calculations) for charge distribution .

Target Selection : Use protein databases (PDB) to identify binding pockets in relevant enzymes (e.g., proteases).

Validation : Compare docking scores (ΔG) with experimental IC₅₀ values. Refine models using free-energy perturbation (FEP) for accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.